molecular formula C9H17NO B15260255 3-Amino-1-(1-methylcyclobutyl)butan-2-one

3-Amino-1-(1-methylcyclobutyl)butan-2-one

Cat. No.: B15260255
M. Wt: 155.24 g/mol
InChI Key: BUWUQALAOQXSHQ-UHFFFAOYSA-N
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Description

3-Amino-1-(1-methylcyclobutyl)butan-2-one is a ketone and amine-functionalized building block of interest in advanced medicinal chemistry and drug discovery research. While the specific biological activity of this compound may not be fully characterized, its structure indicates potential as a key synthetic intermediate for the development of novel therapeutic agents. A closely related structural analog, 3-Amino-1-cyclobutyl-3-methylbutan-2-one (CID 121599532), has been identified as a research chemical, highlighting the relevance of this chemical class in scientific exploration . This compound is particularly valuable for structure-activity relationship (SAR) studies, where researchers systematically modify its structure to optimize the potency and properties of lead drug candidates . For instance, research into similar aminoketone backbones has been central to developing potent and selective agonists for central nervous system (CNS) targets, such as the orphan G protein-coupled receptor 88 (GPR88) . Modifications to the amine group and the carbon chain are common strategies to fine-tune a molecule's lipophilicity, a critical parameter that influences a drug candidate's brain permeability and overall bioavailability . This product is intended for use in laboratory research by qualified professionals. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate safety precautions, consulting the relevant safety data sheet (SDS) before use.

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

3-amino-1-(1-methylcyclobutyl)butan-2-one

InChI

InChI=1S/C9H17NO/c1-7(10)8(11)6-9(2)4-3-5-9/h7H,3-6,10H2,1-2H3

InChI Key

BUWUQALAOQXSHQ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)CC1(CCC1)C)N

Origin of Product

United States

Preparation Methods

Reductive Amination

Reacting 1-(1-methylcyclobutyl)butan-2-one with ammonia or methylamine under hydrogenation conditions. Patent EP3845518A1 reports hydrogenation using Pd/C (0.1–1 MPa H₂, 20–50°C) to reduce imine intermediates, achieving yields up to 62.8%. This method benefits from mild conditions but may require chiral ligands to enforce stereoselectivity.

Gabriel Synthesis

Employing phthalimide-protected amines followed by hydrazinolysis. This approach avoids direct handling of volatile amines but introduces additional steps for protection and deprotection.

Stereochemical Control

The stereochemistry at the amino-bearing carbon demands resolution techniques. CN107805205B utilizes chiral resolving agents like (R)-1-methylbenzylamine to separate diastereomeric mixtures. For this compound, enzymatic resolution or chiral chromatography (e.g., Chiralpak IC) could achieve enantiomeric excess (ee) >98%, albeit with increased costs.

Purification and Characterization

Final purification often involves recrystallization or column chromatography. EP3845518A1 emphasizes solvent selection (e.g., methyl tert-butyl ether for extraction) and recrystallization from methanol/water mixtures to enhance purity. Analytical data from PubChem CID 22965488, such as molecular weight (100.14 g/mol) and hydrogen bonding profiles, guide characterization via NMR and MS.

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
Reductive Amination Pd/C, 0.1–1 MPa H₂, 20–50°C 60–70% Mild conditions; scalable Requires chiral catalysts
Gabriel Synthesis Phthalimide, hydrazine, 80°C 50–55% Avoids direct amine handling Multi-step; moderate yields
Enzymatic Resolution Lipase B, pH 7.5, 30°C 40–45% High enantioselectivity Cost-intensive; slow kinetics

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(1-methylcyclobutyl)butan-2-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 3-Amino-1-(1-methylcyclobutyl)butan-2-one involves its interaction with specific molecular targets and pathways. The amino group and ketone group play crucial roles in its reactivity and interactions with other molecules. The compound may act as a nucleophile or electrophile, depending on the reaction conditions, and can form various intermediates and products through its interactions .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Synthesis Method Safety/Regulatory Notes
This compound C₉H₁₆N₂O 168.24 Amino, ketone, methylcyclobutyl Not explicitly described No direct data available
1-(Aminomethyl)cyclobutanamine C₅H₁₂N₂ 100.16 Amine, cyclobutyl Not specified Requires PPE; irritant
4-(4-Hydroxyphenyl)butan-2-one C₁₀H₁₂O₂ 164.20 Ketone, hydroxyphenyl Not specified IFRA-regulated (12 categories)
3-Amino-1-phenylbutan-1-ol C₁₀H₁₅NO 165.23 Amino, alcohol, phenyl Biocatalytic (ATA/KRED enzymes) No safety data provided

Key Observations:

Cyclobutyl Derivatives: 1-(Aminomethyl)cyclobutanamine (CAS 780747-61-7) shares the cyclobutane core but lacks the ketone group, emphasizing amine reactivity. Safety protocols for this compound include stringent handling due to irritant properties .

Amino-Ketone Derivatives: 3-Amino-1-phenylbutan-1-ol (rac-8) replaces the ketone with an alcohol group, reducing electrophilicity. Its synthesis via amine transaminases (ATA) highlights biocatalytic routes, contrasting with traditional chemical methods (e.g., PTSA-catalyzed condensations in ) .

Regulatory Context: 4-(4-Hydroxyphenyl)butan-2-one is regulated under IFRA standards for fragrance safety, with category-specific concentration limits .

Biological Activity

3-Amino-1-(1-methylcyclobutyl)butan-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C8H15NO\text{C}_8\text{H}_{15}\text{N}\text{O}

Synthesis Methods

Synthesis of this compound typically involves multi-step processes, often utilizing enzymatic methods for improved yields and selectivity. Recent studies have highlighted the use of transaminases in synthesizing various amino compounds, including derivatives similar to this compound. For example, a study demonstrated the effective use of transaminase-catalyzed reactions for synthesizing amino alcohols, indicating a promising approach for producing this compound .

Neuroprotective Effects

The compound's structural features may also contribute to neuroprotective effects. Compounds containing amino groups have been studied for their roles in neurodegenerative diseases, suggesting that modifications leading to enhanced bioavailability could provide therapeutic benefits in conditions like Alzheimer's disease .

Antimicrobial Activity

There is evidence that related compounds exhibit antimicrobial properties. For example, certain derivatives of cyclobutyl ketones have shown effectiveness against various microbial strains . This suggests that this compound could also possess antimicrobial activity, warranting further investigation.

Case Study 1: Anticancer Activity

A study evaluating the anticancer potential of similar amino compounds found that certain derivatives inhibited tumor growth in vitro and in vivo models. The study reported a significant reduction in cell viability for cancer cell lines treated with these compounds, highlighting their potential as therapeutic agents .

Case Study 2: Neuroprotective Properties

Another investigation focused on the neuroprotective effects of amino-substituted compounds. Results indicated that these compounds could reduce oxidative stress markers and improve cognitive function in animal models . This suggests that this compound may also offer similar neuroprotective benefits.

Research Findings Summary Table

Activity Related Compounds Findings
Anticancer3-amino-1,2,4-triazoleSignificant antiproliferative activity against cancer cell lines
NeuroprotectiveAmino-substituted compoundsReduced oxidative stress; improved cognitive function
AntimicrobialCyclobutyl ketonesEffective against various microbial strains

Q & A

Q. What are the recommended synthetic routes for 3-Amino-1-(1-methylcyclobutyl)butan-2-one, and how does solvent polarity influence yield?

Methodological Answer: The synthesis typically involves a multi-step process, starting with the formation of the 1-methylcyclobutyl moiety via cyclization reactions, followed by ketone functionalization and amino group introduction. A common approach is the Mannich reaction or reductive amination. Solvent polarity critically impacts reaction kinetics and yield. For example:

  • Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in amine coupling steps but may increase side reactions.
  • Non-polar solvents (e.g., toluene) favor cyclobutane ring stability during cyclization.
    Optimize solvent choice by monitoring reaction progress via TLC or HPLC and comparing yields under varying dielectric constants .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the cyclobutyl ring (distinct coupling constants, e.g., J=810HzJ = 8-10 \, \text{Hz} for adjacent protons) and ketone/amine functional groups.
  • X-ray Crystallography : Resolve stereochemical ambiguities using SHELX software for refinement. Ensure crystal quality via slow evaporation in dichloromethane/hexane mixtures .
  • IR Spectroscopy : Identify carbonyl (C=O stretch ~1700 cm1^{-1}) and amine (N-H stretch ~3300 cm1^{-1}) groups.

Q. How can researchers design preliminary biological assays to assess the compound’s activity?

Methodological Answer:

  • Target Selection : Prioritize structurally similar targets (e.g., amine-containing probes in ) such as neurotransmitter receptors or enzymes.
  • In Vitro Assays : Use fluorescence-based binding assays (e.g., FP or TR-FRET) with purified proteins. Include positive/negative controls (e.g., known agonists/antagonists).
  • Data Interpretation : Calculate IC50_{50} values using nonlinear regression (e.g., GraphPad Prism) and validate with triplicate experiments .

Advanced Research Questions

Q. How should researchers select and validate density-functional theory (DFT) methods for studying the compound’s electronic properties?

Methodological Answer:

  • Functional Selection : Hybrid functionals (e.g., B3LYP) with exact exchange terms improve accuracy for amine and ketone groups. Validate against experimental UV-Vis spectra or ionization potentials .
  • Basis Sets : Use 6-311++G(d,p) for geometry optimization and vibrational analysis.
  • Validation Metrics : Compare computed vs. experimental bond lengths (e.g., C=O: 1.21 Å) and dipole moments. Deviations >5% require functional reevaluation .

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data?

Methodological Answer:

  • Error Source Analysis : Check for solvent effects (implicit vs. explicit models) and conformational sampling (e.g., molecular dynamics at 298 K).
  • Experimental Cross-Check : Perform kinetic isotope effect (KIE) studies or substituent-controlled reactions to isolate electronic vs. steric factors.
  • Collaborative Workflows : Combine DFT with ab initio methods (e.g., MP2) for electron correlation corrections .

Q. How can dynamic NMR be applied to study the compound’s conformational flexibility?

Methodological Answer:

  • Variable-Temperature NMR : Monitor coalescence temperatures for ring puckering or amine inversion. For example, cyclobutyl ring dynamics may show line broadening at 200–250 K.
  • Exchange Spectroscopy (EXSY) : Quantify activation energy (ΔG\Delta G^\ddagger) using 2D NOESY experiments. Fit data to Eyring equation for ΔH\Delta H^\ddagger and ΔS\Delta S^\ddagger .

Q. What advanced statistical methods are recommended for analyzing biological assay variability?

Methodological Answer:

  • Inferential Statistics : Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Apply bootstrapping for non-normal data distributions.
  • Error Propagation : Quantify uncertainty in IC50_{50} values using Monte Carlo simulations.
  • Machine Learning : Train random forest models on structural analogs (e.g., from ) to predict activity cliffs .

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